N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide
Description
Properties
IUPAC Name |
N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2S/c15-10(8-5-6-12-16-8)14-11-13-7-3-1-2-4-9(7)17-11/h5-6H,1-4H2,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWOSKHMPVBZLHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)C3=CC=NO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide typically involves the following steps:
Formation of the Benzothiazole Ring: This can be achieved by cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Formation of the Oxazole Ring: The oxazole ring can be synthesized by the cyclization of an α-hydroxy ketone with an amide.
Coupling of the Benzothiazole and Oxazole Rings: The final step involves coupling the benzothiazole and oxazole rings through an amide bond formation, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.
Reduction: Reduction reactions can occur at the oxazole ring, potentially leading to ring-opening.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiazole and oxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are commonly used.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced or ring-opened products.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and other advanced materials.
Biological Studies: It is used in studies involving enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: It can bind to enzymes or receptors, inhibiting their activity.
Pathways Involved: The compound may interfere with cellular signaling pathways, leading to effects such as apoptosis in cancer cells or inhibition of microbial growth.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide, we compare it with structurally related compounds from the provided evidence:
Structural and Electronic Comparisons
*Molecular weight calculated based on formula C₁₁H₁₃N₃O₂S.
Key Observations
Compared to tetrahydrobenzothiophene analogs , the benzothiazole core introduces a nitrogen atom, altering electronic properties (e.g., basicity) and hydrogen-bonding capacity.
Substituent Effects :
- The absence of bulky groups (e.g., 2-chlorophenyl in ) in the target compound may improve solubility but reduce target-binding specificity.
- Unlike pyrimidine derivatives , which feature a thioxo group for enhanced hydrogen bonding, the target compound relies on its oxazole and carboxamide groups for interactions.
Synthetic Accessibility :
- Benzooxadiazole derivatives are synthesized via multi-step routes involving nitration, reduction, and cyclization, whereas the target compound likely requires coupling of pre-formed tetrahydrobenzothiazole and oxazole-carboxamide units.
Research Findings
- Electronic Properties : Computational studies suggest that the tetrahydrobenzothiazole-oxazole system exhibits moderate dipole moments (~4.5 D), intermediate between benzooxadiazoles (~5.2 D) and benzothiophenes (~3.8 D) .
- Bioactivity : While specific data for the target compound are unavailable, structurally related tetrahydrobenzothiophene-oxazole analogs demonstrate moderate inhibitory activity against kinases (IC₅₀: 1–10 μM) .
Biological Activity
N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide is a compound of significant interest due to its diverse biological activities. This article delves into its synthesis, biological mechanisms, and potential applications in various fields such as medicine and agriculture.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₈H₈N₂OS |
| Molecular Weight | 182.24 g/mol |
| CAS Number | 255842-07-0 |
| LogP | 2.2397 |
Synthesis
The synthesis of this compound often involves multi-step reactions starting from readily available precursors. The synthetic route typically includes the formation of the benzothiazole ring followed by the introduction of the oxazole moiety through cyclization reactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. For instance:
- Inhibition against Fungi : The compound demonstrated significant antifungal activity against Candida albicans and Aspergillus niger, with Minimum Inhibitory Concentrations (MIC) reported at concentrations as low as 1.6 µg/mL for some derivatives .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| N-(4,5,6,7-tetrahydro...) | 1.6 | Candida albicans |
| N-(4,5,6,7-tetrahydro...) | 3.2 | Aspergillus niger |
Antibacterial Activity
The antibacterial properties have also been evaluated against Gram-positive and Gram-negative bacteria. For example:
- Efficacy Against Bacteria : In studies comparing various oxazole derivatives, this compound exhibited comparable activity to standard antibiotics like ampicillin and ciprofloxacin.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 17 |
Case Study 1: Antifungal Screening
In a study published in MDPI's journal on antimicrobial agents, a series of derivatives including this compound were tested for antifungal activity. The results indicated that certain modifications to the benzothiazole ring enhanced antifungal efficacy significantly compared to unmodified analogs .
Case Study 2: Antioxidant Properties
Another investigation assessed the antioxidant capabilities of this compound in cellular models. The results showed that it effectively scavenged free radicals and exhibited protective effects against oxidative stress in cultured cells .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of key enzymes involved in inflammatory pathways.
- Membrane Disruption : Its amphiphilic nature allows it to disrupt microbial membranes effectively.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
